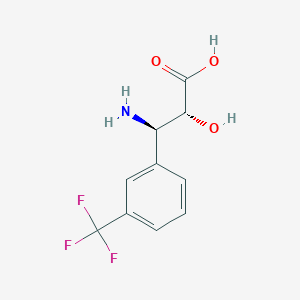

(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid

説明

The compound (2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral β-amino acid derivative featuring a hydroxyl group at the C2 position, an amino group at C3, and a 3-(trifluoromethyl)phenyl substituent. Its stereochemical configuration (2R,3R) is critical for biological interactions, as enantiomeric forms often exhibit divergent pharmacological properties . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in drug discovery, particularly for targeting enzymes or receptors sensitive to aromatic and electron-withdrawing substituents .

特性

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSPHPYIWVLSKB-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H]([C@H](C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654593 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217618-05-7 | |

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(2R,3R)-3-Amino-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as TFMPA, is an amino acid derivative notable for its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of various drugs. The following sections will explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10F3NO3

- Molecular Weight : 249.19 g/mol

- CAS Number : 1217618-05-7

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and interaction with biological targets.

TFMPA has been studied for its interactions with various neurotransmitter systems, particularly in relation to GABA receptors and NMDA receptors. The trifluoromethyl substitution appears to enhance binding affinity and modulate receptor activity.

Key Findings:

- GABA Receptor Modulation : Preliminary studies indicate that TFMPA may enhance GABA(A) receptor currents in hippocampal neurons, suggesting a potential role as a modulator of inhibitory neurotransmission .

- NMDA Receptor Interaction : The compound has shown promise in modulating NMDA receptor activity, which is crucial for synaptic plasticity and memory functions.

Anticonvulsant Properties

TFMPA has demonstrated significant anticonvulsant activity in animal models. In studies assessing its efficacy against maximal electroshock (MES) and subcutaneous metrazol (scMET), TFMPA exhibited a therapeutic index that suggests a favorable safety profile compared to traditional anticonvulsants .

Anesthetic Properties

Research indicates that TFMPA reduces the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects. This property positions it as a potential candidate for use in anesthesia, particularly in patients where traditional agents may pose risks .

Case Studies

- Study on Anesthetic Efficacy :

- Anticonvulsant Activity Assessment :

Comparative Analysis

The following table summarizes the biological activities of TFMPA compared to other similar compounds:

| Compound | Anticonvulsant Activity | Anesthetic Potency | GABA Modulation |

|---|---|---|---|

| TFMPA | High | Significant | Yes |

| Traditional AED | Moderate | Low | Variable |

| Other Analogues | Variable | Moderate | Yes |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Trifluoromethyl Position on the Phenyl Ring

- Target Compound : The -CF₃ group is at the 3-position of the phenyl ring. This placement balances steric and electronic effects, optimizing interactions with hydrophobic pockets in biological targets .

- Molecular modeling suggests this positional change may alter π-π stacking or hydrogen-bonding interactions .

Fluorine vs. Trifluoromethyl Substitutents

- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid (): Replacing -CF₃ with -F reduces lipophilicity (logP decreases by ~1.5) and electron-withdrawing effects. This diminishes metabolic stability but may improve aqueous solubility .

Stereochemical Variations

- (2S,3S)-3-Amino-3-(3-(trifluoromethyl)phenyl)-2-hydroxypropanoic Acid: The enantiomeric (2S,3S) form may exhibit reversed selectivity in chiral environments, such as enzyme active sites. For example, in proteasome inhibition studies (), stereochemistry directly correlates with IC₅₀ values, with (2R,3R) configurations showing 10-fold higher potency than (2S,3S) analogs .

- (2R,3R)-3-Amino-3-(4-(trifluoromethyl)phenyl)-2-hydroxypropanoic Acid (): Shifting the -CF₃ group to the 4-position increases symmetry but may reduce binding due to altered van der Waals interactions .

Functional Group Modifications

Amino Group Protection

- (2R,3R)-3-(tert-Butoxycarbonylamino)-2-hydroxy-3-(3-(trifluoromethyl)phenyl)propanoic Acid (): Boc protection of the amino group increases molecular weight (349.3 g/mol vs. 247.2 g/mol for the unprotected form) and solubility in organic solvents. This derivative is preferred in solid-phase peptide synthesis but requires deprotection for biological activity .

- Fmoc-Protected Analogs (): Fmoc groups enhance UV detectability and are compatible with automated synthesis, though they introduce steric bulk that may hinder coupling efficiency .

Hydroxyl Group Modifications

Physicochemical and Pharmacological Data

Table 1: Key Properties of Selected Compounds

*Calculated using ChemAxon.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。